[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 1142204-29-2
VCID: VC8050178
InChI: InChI=1S/C19H21ClN2O4/c1-26-17-7-5-16(6-8-17)22(13-19(24)25)12-18(23)21-10-9-14-3-2-4-15(20)11-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,23)(H,24,25)
SMILES: COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O
Molecular Formula: C19H21ClN2O4
Molecular Weight: 376.8 g/mol

[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid

CAS No.: 1142204-29-2

Cat. No.: VC8050178

Molecular Formula: C19H21ClN2O4

Molecular Weight: 376.8 g/mol

* For research use only. Not for human or veterinary use.

[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid - 1142204-29-2

Specification

CAS No. 1142204-29-2
Molecular Formula C19H21ClN2O4
Molecular Weight 376.8 g/mol
IUPAC Name 2-(N-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Standard InChI InChI=1S/C19H21ClN2O4/c1-26-17-7-5-16(6-8-17)22(13-19(24)25)12-18(23)21-10-9-14-3-2-4-15(20)11-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,23)(H,24,25)
Standard InChI Key NUZNIFCTMOHYOU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O
Canonical SMILES COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O

Introduction

Chemical Identity and Nomenclature

The compound is systematically named [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid, reflecting its branched structure. Its identity is further defined by the following identifiers:

PropertyValue
CAS Number1142204-29-2
MDL NumberMFCD12027592
Molecular FormulaC₁₉H₂₁ClN₂O₄
Molecular Weight376.84 g/mol (calculated)
Hazard ClassificationIrritant

The IUPAC name underscores the presence of a 3-chlorophenyl group linked via an ethylamino-oxoethyl chain to a 4-methoxyphenylaminoacetic acid backbone. This configuration suggests potential hydrogen-bonding capacity and amphiphilic properties.

Structural Analysis and Stereochemical Considerations

The molecular structure comprises three key segments:

  • A 3-chlorophenyl group providing hydrophobicity and electronic effects via the chlorine substituent.

  • An ethylamino-oxoethyl bridge facilitating conformational flexibility.

  • A 4-methoxyphenylaminoacetic acid unit contributing polar functional groups (methoxy, amino, carboxylic acid).

Comparative analysis with structurally analogous compounds, such as [(4-methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]ethyl}amino]acetic acid (PubChem CID 25219978), reveals that substitution at the phenyl ring (3-chloro vs. unsubstituted phenyl) significantly alters electronic and steric profiles . The chlorine atom in the target compound enhances electrophilicity and may influence binding interactions in biological systems.

Spectroscopic Characterization

While specific spectral data for this compound are unavailable in the provided sources, related derivatives exhibit:

  • IR spectra: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹), amine (N-H, ~3300 cm⁻¹), and carboxylic acid (O-H, ~2500-3000 cm⁻¹) groups .

  • NMR: Distinct signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methylene bridges (δ 2.5–4.0 ppm) .

Synthesis and Manufacturing

  • Condensation of aryl glyoxals with Meldrum’s acid .

  • Acid-catalyzed cyclization to form fused heterocycles .

A hypothetical route could involve:

  • Step 1: Reacting 3-chlorophenethylamine with a protected glyoxylic acid derivative.

  • Step 2: Coupling the intermediate with 4-methoxyaniline.

  • Step 3: Deprotection and carboxylation to yield the final product.

Industrial-scale production likely employs telescoped processes to improve efficiency, as seen in the synthesis of related furylacetic acids .

Physicochemical Properties

Limited experimental data are available, but computational predictions and analog extrapolations suggest:

PropertyPredicted Value
Density~1.3 g/cm³
Boiling Point>450°C (decomposes)
LogP~3.6 (moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, methanol

The carboxylic acid group enhances water solubility at physiological pH, while the aromatic systems promote membrane permeability.

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